molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No.: B1203395
CAS No.: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
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Description

2-Methoxy-6-vinylnaphthalene is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon and a vinyl group is attached to the sixth carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-vinylnaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methoxylation: The naphthalene undergoes a methoxylation reaction to introduce the methoxy group at the second position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Vinylation: The methoxylated naphthalene is then subjected to a vinylation reaction to introduce the vinyl group at the sixth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-vinylnaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The methoxy and vinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-vinylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-vinylnaphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-vinylnaphthalene is unique due to the specific positioning of the methoxy and vinyl groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-ethenyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQUMYDUFBBKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345299
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-51-9
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-naphthaldehyde (432 mg, 2.35 mmol) is added to a solution of instantaneous ylide (Ph3P+Br−+NaNH2, 1.48 g, 2.4 mmol) in anhydrous THF (5 ml). After one hour of stirring at ambient temperature, it is diluted with ether, it is filtered on Celite, and it is chromatographed (hexane/AcOEt 5:1) to obtain 6-methoxy-2-vinyl-naphthalene (390 mg, 90%).
Quantity
432 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ph3P Br− NaNH2
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Synthesis routes and methods II

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 12.8 kg of ACN, 12.45 kg of DEK and 12.4 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, 4.6 g of PdCl2, and 50.9 g of NMDP. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 6.27 kg of TEA. The agitator is set at 158 rpm and the reactor is pressured and vented with 50 psig nitrogen. The agitator is set to 416 rpm, the reactor is pressured to 100 psig with ethylene and heated with tempered water on the jacket. The reaction temperature ranges from 87° to 98° C., while the pressure varies from 394 to 458 psig. The total reaction time is 3.5 hours with a BMN conversion of 99.6% in two hours. The reactor is cooled, vented, and the reactor contents at 60° C. are transferred for workup, to a 30-gallon glass lined reactor equipped with a 6-inch column. The 20-gallon reactor is then charged with 12.5 kg of DEK, which is then heated to 60° C. and transferred to the 30-gallon reactor.
Name
Quantity
12.8 kg
Type
reactant
Reaction Step One
Quantity
12.4 kg
Type
reactant
Reaction Step One
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Name
TEA
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6.27 kg
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reactant
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Synthesis routes and methods III

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 19.45 kg of acetonitrile (ACN) and 12.45 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, and 4.8 g of PdCl2. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 5.3 kg of ACN and 5.64 kg of triethylamine (TEA). The agitator is set at 158 rpm and the reactor is pressured and vented three times with 80 psig nitrogen. The reactor is then purged for ten minutes with nitrogen. Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP) dissolved in 0.35 kg of TEA is charged to the reactor. The agitator is set to 412 rpm and the reactor is heated with steam on the jacket. The reaction temperature is initially in the range of 91°-109° C., while the pressure varies from 412°-519 psig. The reaction produces a heat kick, and after 30 minutes the temperature rises to 109° C. with 26° C. cooling water on the jacket. The total reaction time is 1.75 hours with a BMN conversion of 100%. The reactor is cooled, vented, and the reactor contents are transferred to a 30-gallon glass lined reactor for workup.
Quantity
19.45 kg
Type
reactant
Reaction Step One
Quantity
12.45 kg
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reactant
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5.3 kg
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reactant
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5.64 kg
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Synthesis routes and methods IV

Procedure details

Charged to a 1000-gallon reactor are the filtered THF-DEK-MVN solution produced in the above procedure containing 550 kg of MVN, 825 kg of DEK, and 825 kg of THF, followed by 0.3 kg of PdCl2, 0.64 kg of CuCl2, 3.1 kg of NMDP, and 200 kg of 10 wt % HCl. The reactor is then pressured to 100 psig with carbon monoxide and the reactor temperature is adjusted to 70° C. The reactor is then pressured to 360 psig with carbon monoxide and held at this pressure until the uptake of carbon monoxide is completed. The reactor is then cooled and the pressure is vented. The reaction typically takes 4-8 hours to go to completion with >95% MVN conversion and a yield of (±)-2-(6-methoxy-2-naphthyl)propionic acid of approximately 90%.
[Compound]
Name
THF-DEK-MVN
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CuCl2
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PdCl2
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825 kg
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Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a 5-gallon stainless steel electrically heated reactor is added 1,485 grams (6.26 mol) of 2-bromo-6-methoxynaphthalene (BMN) (produced as in Example 7 hereof, added as a dry powder through a 2" opening in the reactor head), 672 grams (6.64 mol) of triethylamine, 0.56 grams of PdCl2 (3.2 mmol) and 6.2 grams of NMDP (19 mmol). The reactor is purged three times with nitrogen (50 psig) and then three times with ethylene (50 psig). The reactor is charged with ethylene (about 300 psig) and then warmed at 95° C. Ethylene pressure in the reactor is raised to about 550 psig after reaching reaction temperature. When the reaction is completed, the reaction mixture is cooled to below 50° C. and the ethylene is vented. Diethyl ketone (3,835 g) is added to the reaction mixture. Aqueous sodium hydroxide (24.8 wt %) is then added to the reaction mixture to neutralize the triethylamine hydrobromide salt formed during the reaction. The aqueous phase is removed, as well as possible at this point, from the reactor. The reaction mixture is filtered using a medium porosity 3-liter sintered glass funnel and any further aqueous phase that separates is removed. The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.) to give 6-methoxy-2-vinylnaphthalene as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-vinylnaphthalene
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2-Methoxy-6-vinylnaphthalene
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Reactant of Route 5
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Reactant of Route 6
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